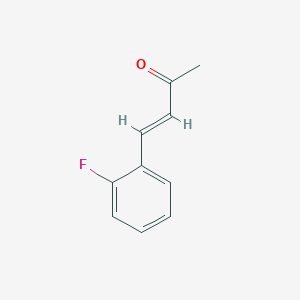

4-(2-Fluorophenyl)but-3-en-2-one

Description

Contextualizing 4-(2-Fluorophenyl)but-3-en-2-one (B1310062) within Enone Chemistry Research

Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a ketone conjugated to a carbon-carbon double bond. This arrangement of functional groups imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. The compound this compound is a classic example of an aryl enone, where the β-carbon of the enone system is substituted with a 2-fluorophenyl group.

The academic interest in enones like this compound stems from their ability to participate in various reactions, including Michael additions, Diels-Alder reactions, and various cycloadditions. The presence of the carbonyl group activates the double bond towards nucleophilic attack, a fundamental concept in enone chemistry.

The Significance of Fluorine Substitution in Organic Synthesis Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of this compound, the fluorine atom on the phenyl ring is of particular significance. Fluorine is the most electronegative element, and its presence can influence the electron distribution within the molecule, affecting its reactivity and stability.

In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.gov Therefore, fluorinated compounds like this compound are often synthesized and studied as potential building blocks for new therapeutic agents. nih.govontosight.ai Research has shown that fluorinated chalcones, the broader family to which this compound belongs, exhibit a range of biological activities. nih.gov

Historical Overview of Academic Approaches to Aryl Enones

The most established and historically significant method for the synthesis of aryl enones, including this compound, is the Claisen-Schmidt condensation. wikipedia.org This reaction, first described in the late 19th century, involves the base-catalyzed reaction of an aldehyde (in this case, 2-fluorobenzaldehyde) with a ketone (acetone). wikipedia.org

The Claisen-Schmidt condensation is a robust and versatile reaction that has been a cornerstone of organic synthesis for over a century. It is a type of crossed aldol (B89426) condensation where a ketone enolate reacts with an aldehyde. The initial aldol addition product readily dehydrates to form the more stable conjugated enone.

Over the years, numerous modifications and improvements to the Claisen-Schmidt reaction have been developed, including the use of different catalysts and reaction conditions to improve yields and selectivity. nih.govd-nb.info Microwave-assisted synthesis has also been employed to accelerate the reaction and, in some cases, improve yields. d-nb.infonih.gov

Current Research Frontiers and Unaddressed Inquiries Pertaining to this compound

Current research involving aryl enones continues to explore new synthetic methodologies and applications. While the Claisen-Schmidt condensation remains a workhorse, modern research focuses on developing more efficient and environmentally benign synthetic routes. This includes the use of novel catalysts and solvent-free reaction conditions. nih.gov

For fluorinated enones specifically, a key research frontier is the development of methods for their asymmetric synthesis, which is crucial for the preparation of chiral molecules with specific biological activities. Furthermore, the reactivity of fluorinated enones like this compound is an active area of investigation. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity and stereoselectivity of reactions at the enone functionality.

Unaddressed inquiries pertaining to this compound include a more thorough exploration of its reactivity profile in a wider range of organic transformations. While its synthesis is accessible, detailed studies on its participation in complex multi-step syntheses are less common. Additionally, a comprehensive evaluation of its biological activity, beyond general screening, could reveal potential applications in medicinal chemistry.

Detailed Research Findings

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation of 2-fluorobenzaldehyde (B47322) and acetone (B3395972).

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Acetone | NaOH / Ethanol | Not explicitly reported, but related reactions suggest moderate to good yields. | orientjchem.orgacgpubs.org |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)but-3-en-2-one | Doublets for vinylic protons typically in the range of 6.7-7.8 ppm, methyl singlet around 2.4 ppm, aromatic protons in the range of 7.0-7.7 ppm. | Carbonyl carbon around 198 ppm, vinylic carbons between 125-145 ppm, methyl carbon around 27 ppm. | C=O stretch around 1666 cm⁻¹, C=C stretch around 1604 cm⁻¹. | nih.gov |

| Chalcone (B49325) (general) | Vinylic protons (α and β to carbonyl) show characteristic doublets with a coupling constant (J) of ~15-16 Hz for the trans isomer. | Carbonyl carbon typically appears around 190 ppm. | Strong C=O absorption around 1650-1680 cm⁻¹. | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCIZDIGXGYDS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876253 | |

| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-80-8, 148775-25-1 | |

| Record name | 4-(2-Fluorophenyl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002143808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(2-fluorophenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2 Fluorophenyl but 3 En 2 One

Catalytic Approaches to 4-(2-Fluorophenyl)but-3-en-2-one (B1310062) Synthesis

The synthesis of this compound is most prominently achieved through the Claisen-Schmidt condensation of 2-fluorobenzaldehyde (B47322) and acetone (B3395972). magritek.comnih.gov This reaction, a cornerstone of enone synthesis, involves the base-catalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which then readily dehydrates. gordon.edumagritek.com Modern advancements have introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of this transformation.

Transition-Metal-Catalyzed Formation

Transition-metal catalysis offers powerful and versatile methods for forming the carbon-carbon bonds essential to the this compound backbone. mdpi.com Palladium-based catalysts are particularly prominent in this area, enabling cross-coupling reactions that are difficult to achieve through other means. nih.govmdpi.com

While the direct Claisen-Schmidt condensation is common, palladium catalysis provides alternative routes. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be envisioned for the synthesis of related enone structures. smolecule.com More advanced strategies involve the palladium-catalyzed C-H activation of the fluoroarene and subsequent coupling with a suitable partner. Although direct synthesis of the title compound via these specific named reactions is not extensively documented, the principles are well-established for analogous structures. For example, palladium catalysts have been employed in the synthesis of various aryl fluorides and in C-H functionalization, highlighting the potential for developing novel routes to this compound. nih.govorganic-chemistry.org The Sonogashira coupling of an aryl halide with a terminal alkyne, followed by hydration, also represents a viable, albeit less direct, transition-metal-catalyzed pathway to such enones. escholarship.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Aryl Enone Synthesis | Catalyst System | Reactants | Reaction Type | Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | Indole derivative, Vinyl bromide | Suzuki-Miyaura Coupling | Forms a key C-C bond in a complex molecule synthesis, demonstrating applicability to intricate scaffolds. mdpi.com | | Pd(OAc)₂ / Ag₂CO₃ | Indole, Substituted thiophene (B33073) | C-H/C-H Coupling | Achieves coupling with perfect regioselectivity, a powerful tool for building complex aromatic systems. mdpi.com | | Pd(II) complex / Selectfluor | Arylboronic acid derivatives | C-F Bond Formation | Provides a practical method for synthesizing aryl fluorides, the precursors for the target molecule. organic-chemistry.org |

Organocatalytic Strategies for Enone Assembly

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing reactions with high selectivity under mild conditions. beilstein-journals.org For the synthesis of this compound, organocatalysts can be employed in the crucial Claisen-Schmidt condensation step. Instead of traditional inorganic bases like NaOH, small organic molecules such as amino acids (e.g., proline) or their derivatives can catalyze the aldol (B89426) addition and subsequent dehydration. beilstein-journals.org

These catalysts operate through different mechanisms, such as iminium or enamine activation. beilstein-journals.org This approach can offer advantages in terms of catalyst stability, reduced metal contamination, and opportunities for asymmetric synthesis. Furthermore, the α,β-unsaturated system of the resulting chalcone (B49325) is an ideal Michael acceptor, and organocatalysts are widely used to facilitate the enantioselective addition of various nucleophiles to this core structure. nih.govresearchgate.net

Table 2: Organocatalytic Approaches in Chalcone Synthesis and Functionalization | Catalyst Type | Reaction | Role of Catalyst | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Chiral Pyrrolidine | Michael-Aldol Domino Reaction | Iminium activation of enone | Synthesis of functionalized cyclic structures with moderate to good enantioselectivity. beilstein-journals.org | | Cinchona Alkaloids | Aza-Michael Addition | Base catalysis / H-bonding | Formation of chiral β-amino ketones from chalcones. buchler-gmbh.com | | Chiral Selenoureas | Michael Addition | H-bond activation of electrophile | Addition of nitromethane (B149229) to chalcones with high enantioselectivity. buchler-gmbh.com |

Biocatalytic Pathways for this compound

Biocatalysis represents a green and highly selective frontier in chemical synthesis. While specific biocatalytic routes for the industrial production of this compound are not yet established, the potential exists. Enzymes such as chalcone synthases, isomerases, and reductases are responsible for the biosynthesis of natural flavonoids and related compounds. The use of engineered enzymes or whole-cell systems could offer a future pathway for producing fluorinated chalcones. This approach could provide unparalleled selectivity and operate under environmentally benign aqueous conditions, representing a promising area for future research and development.

Chemo- and Regioselective Syntheses of the this compound Core

The Claisen-Schmidt condensation is a classic example of a reaction exhibiting high chemo- and regioselectivity. nih.govburleylabs.co.uk

Chemoselectivity: In the reaction between 2-fluorobenzaldehyde and acetone, the base selectively removes a proton from the α-carbon of acetone to form a nucleophilic enolate. magritek.com This enolate then preferentially attacks the electrophilic carbonyl carbon of the 2-fluorobenzaldehyde. The aldehyde's carbonyl group is inherently more reactive towards nucleophilic attack than the ketone's carbonyl group, ensuring that self-condensation of acetone is minimized, especially when the aldehyde is used in excess or under carefully controlled conditions. magritek.comd-nb.info

Regioselectivity: The reaction's regioselectivity dictates the specific connectivity of the final product. The acetone enolate attacks the aldehyde carbonyl, forming a new carbon-carbon bond between the α-carbon of the ketone and the carbonyl carbon of the aldehyde. The subsequent base- or acid-catalyzed dehydration reaction selectively removes a proton from the α-carbon and the hydroxyl group from the β-carbon, leading to the formation of the conjugated double bond. This results exclusively in the this compound constitutional isomer, without the formation of other regioisomers. nih.govrsc.org Microwave-assisted protocols have been shown to enhance this selectivity, reducing reaction times and minimizing the formation of by-products. nih.govd-nb.info

Stereoselective Synthesis of this compound and its Isomers

Stereoselectivity in the context of this compound primarily concerns two aspects: the geometry of the carbon-carbon double bond (E/Z isomerism) and the creation of new stereocenters through subsequent reactions. masterorganicchemistry.com The standard Claisen-Schmidt condensation overwhelmingly yields the (E)-isomer, as it is the more thermodynamically stable configuration with the bulky phenyl and ketone groups positioned on opposite sides of the double bond.

Enantioselective Methodologies

While this compound itself is an achiral molecule, its enone functional group is a prime target for enantioselective transformations. nih.gov The α,β-unsaturated ketone system is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. nih.govresearchgate.net By employing chiral catalysts, this addition can be controlled to produce a single enantiomer of the resulting product, thereby introducing chirality into the molecular framework.

Organocatalysis has proven particularly effective in this domain. Chiral amines, cinchona alkaloids, and phosphoric acids can catalyze the Michael addition of nucleophiles like malonates, nitroalkanes, or azlactones to chalcones with high levels of enantioselectivity. nih.govbuchler-gmbh.combuchler-gmbh.com For example, the reaction of an azlactone with a chalcone derivative bearing an ortho-hydroxy group, catalyzed by a chiral organocatalyst, proceeds with excellent diastereoselectivity and enantioselectivity to form N,O-aminals. nih.gov This demonstrates how the achiral this compound core can serve as a scaffold for the stereocontrolled synthesis of complex chiral molecules.

Table 3: Enantioselective Michael Addition to Chalcone Derivatives

| Nucleophile | Catalyst Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Azlactone | Chiral Bifunctional Amine | N,O-Aminal | >20:1 | 85-98% | nih.gov |

| Substituted Aniline | Cinchonine Base | β-Amino Ketone | Not Applicable | High (not specified) | buchler-gmbh.com |

Diastereoselective Control in Synthetic Routes

Achieving diastereoselectivity in the synthesis of substituted butenones is a significant challenge. For this compound, the double bond can exist as either the E or Z isomer. The Claisen-Schmidt condensation, the most common method for its synthesis, typically yields the more thermodynamically stable E-isomer. However, specific reaction conditions and catalyst choices can influence the diastereomeric ratio.

Furthermore, reactions involving the enone system, such as conjugate additions, can create new stereocenters. The development of diastereoselective methods for these transformations is crucial for accessing specific stereoisomers. Organocatalysis has emerged as a powerful tool for achieving high diastereoselectivity in the synthesis of chiral fluorinated compounds. For instance, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of various nucleophiles to enones, affording products with excellent enantioselectivity and diastereoselectivity. rsc.org While specific studies on this compound are limited, the principles of organocatalytic asymmetric synthesis can be applied.

Another approach to diastereoselective synthesis involves the stereoselective reduction of the carbonyl group or the double bond. For example, the reduction of the ketone can lead to the formation of a chiral alcohol, 4-(2-fluorophenyl)but-3-en-2-ol, with two possible diastereomers if a chiral reducing agent is used. rsc.org Similarly, the stereoselective reduction of the double bond can yield saturated ketones with controlled stereochemistry at the newly formed chiral centers. nih.govnih.gov

Table 1: Comparison of Diastereoselective Methods for Enone Functionalization

| Method | Catalyst/Reagent | Substrate Scope | Diastereomeric Ratio (d.r.) | Yield (%) |

| Organocatalytic Conjugate Addition | Cinchona Alkaloid Derivative | α-Fluoroketoesters and nitroolefins | High | Good to Excellent |

| Asymmetric Decarboxylative Chlorination | Chiral Primary Amine | β-Ketocarboxylic acids | Moderate to High | High |

| Stereoselective Reduction | Palladium-catalyzed hydrogenation with ionic liquids | Steroidal 4-ene-3-ketones | Good to Excellent | High |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. The traditional Claisen-Schmidt condensation often uses stoichiometric amounts of base and organic solvents. nih.gov

Solvent-free synthesis, or grinding chemistry, has been successfully applied to the synthesis of chalcones and related compounds. This technique involves the grinding of solid reactants with a solid catalyst, such as sodium hydroxide, in a mortar and pestle, eliminating the need for a solvent. nih.gov This method often leads to higher yields, shorter reaction times, and easier product isolation.

The use of alternative, greener solvents is another important aspect of sustainable synthesis. Glycerin has been explored as a biodegradable and non-toxic solvent for chalcone synthesis. researchgate.net Water is also an attractive green solvent, and the development of water-soluble catalysts or phase-transfer catalysts can facilitate reactions in aqueous media. nih.gov

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key principle of green chemistry. Metal-organic frameworks (MOFs) like UiO-66 have been shown to be effective catalysts for the cross-aldol condensation of benzaldehyde (B42025) and acetone, a reaction analogous to the synthesis of the target compound. rsc.org

Table 2: Green Synthesis Approaches for α,β-Unsaturated Ketones

| Method | Catalyst/Solvent | Key Advantage | Yield (%) |

| Grinding (Solvent-free) | Solid NaOH | Reduced waste, shorter reaction time | 96-98 |

| Glycerin as solvent | NaOH/KOH | Biodegradable, non-toxic solvent | Moderate to Good |

| Emulsion Synthesis (Water/Cyclohexane) | NaOH | High selectivity, scalable | 99 (selectivity) |

| Heterogeneous Catalysis | UiO-66 MOFs | Catalyst reusability | Good |

Development of Novel Precursors and Retrosynthetic Strategies for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. nih.gov For this compound, the most straightforward retrosynthetic disconnection is across the double bond, which points to 2-fluorobenzaldehyde and acetone as the primary precursors, linked via a Claisen-Schmidt condensation.

Retrosynthetic Analysis of this compound:

However, more advanced retrosynthetic strategies can be envisioned to access novel analogues or to overcome challenges in the primary route. One such strategy involves disconnecting the C-C bond between the carbonyl carbon and the adjacent CH group. This leads to a synthon that could be derived from a functionalized ortho-fluorophenyl precursor.

The development of novel precursors can open up new synthetic pathways. For instance, instead of acetone, a more functionalized ketone could be used to introduce additional substituents in the final product. The use of fluorinated precursors is a common strategy in the synthesis of fluorinated organic molecules. researchgate.net For example, starting with a fluorinated acetophenone (B1666503) and a non-fluorinated aldehyde could also lead to fluorinated chalcone derivatives.

Another innovative approach involves the use of organometallic reagents. For example, a nickel-catalyzed three-component carboamination of internal alkynes has been developed to synthesize α,β-unsaturated imines, which can then be hydrolyzed to the corresponding α,β-unsaturated ketones. mdpi.com This methodology could potentially be adapted for the synthesis of this compound from a suitable ortho-fluorophenyl-substituted alkyne.

Table 3: Potential Novel Precursors and Synthetic Equivalents

| Precursor Type | Example | Potential Synthetic Transformation |

| Functionalized Ketone | 1-(2-Fluorophenyl)ethan-1-one | Aldol condensation with formaldehyde (B43269) equivalent |

| Organometallic Reagent | (2-Fluorophenyl)acetylene | Nickel-catalyzed carboamination/hydrolysis |

| Fluorinated Building Block | 2-Fluorophenylboronic acid | Suzuki coupling with a butenone-containing partner |

| α-Halo Ketone | 1-Bromoacetone | Wittig reaction with 2-fluorobenzaldehyde |

Mechanistic Investigations of 4 2 Fluorophenyl but 3 En 2 One Reactivity

Electron Density Distribution and its Influence on Reaction Pathways

The reactivity of 4-(2-fluorophenyl)but-3-en-2-one (B1310062) is fundamentally dictated by its electronic structure. The molecule contains an α,β-unsaturated carbonyl system, which is a conjugated system where the p-orbitals of the carbonyl group and the C=C double bond overlap. This conjugation results in delocalization of π-electrons across the O=C–C=C framework. acs.org

The carbonyl group is strongly electron-withdrawing, polarizing the entire conjugated system. This creates two major electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. libretexts.org Resonance analysis reveals a significant contribution from a structure where a positive charge resides on the β-carbon, making it susceptible to attack by nucleophiles. youtube.com

The 2-fluorophenyl substituent further modulates this electron distribution. The fluorine atom exerts two opposing electronic effects:

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which would tend to counteract the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity. masterorganicchemistry.com

Consequently, the ortho-fluoro substituent increases the partial positive charge on the β-carbon, making the compound a more potent Michael acceptor compared to its non-fluorinated analog. The primary reaction pathways are therefore nucleophilic additions, either directly to the carbonyl carbon (1,2-addition) or, more commonly, to the β-carbon (1,4-conjugate addition). libretexts.orgpressbooks.pub Electrophilic attack, while possible, is generally disfavored due to the electron-deficient nature of the C=C double bond. rsc.org

Reaction Kinetics and Thermodynamic Considerations in Michael Additions of this compound

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds, involving the 1,4-addition of a nucleophile (Michael donor) to the electrophilic β-carbon of the conjugated system (Michael acceptor). libretexts.orgmasterorganicchemistry.com For this compound, this reaction is both kinetically accessible and thermodynamically favorable.

Kinetics: The rate of the Michael addition is highly dependent on several factors:

Nature of the Nucleophile: Softer, more polarizable nucleophiles, such as enolates, amines, and thiols, are excellent Michael donors. masterorganicchemistry.com The reaction rate generally increases with the nucleophilicity of the donor.

Electrophilicity of the Acceptor: The rate is enhanced by electron-withdrawing groups on the acceptor that increase the positive character of the β-carbon. The ortho-fluoro substituent on the phenyl ring of this compound serves this purpose through its strong inductive effect, making it a more reactive Michael acceptor than unsubstituted chalcone (B49325).

Catalysis: Michael additions are typically catalyzed by bases, which serve to deprotonate the pro-nucleophile, generating the more reactive enolate or equivalent species. libretexts.org

The table below provides a conceptual overview of how substituents on the phenyl ring of a chalcone might influence the relative rates of Michael addition reactions.

| Substituent on Phenyl Ring | Electronic Effect | Influence on β-Carbon Electrophilicity | Predicted Relative Reaction Rate |

|---|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Strongly Increased | Fastest |

| -F (ortho) | Electron-Withdrawing (Inductive) | Increased | Fast |

| -H (unsubstituted) | Neutral | Baseline | Moderate |

| -OCH₃ (para) | Electron-Donating (Resonance) | Decreased | Slow |

Nucleophilic Addition Mechanisms to the α,β-Unsaturated Carbonyl System of this compound

Nucleophilic attack on this compound can proceed via two competing pathways: 1,2-direct addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.orgfiveable.me The preferred pathway is largely determined by the nature of the nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory. masterorganicchemistry.com The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

1,4-Conjugate Addition (Michael Addition): This pathway is favored by "soft" nucleophiles. The mechanism involves the attack of the nucleophile on the β-carbon, breaking the C=C π-bond and pushing electrons through the conjugated system to form a resonance-stabilized enolate intermediate. libretexts.orglibretexts.org Subsequent protonation, typically during workup, occurs at the α-carbon. The enol form then tautomerizes to the more stable keto form, yielding the final β-substituted carbonyl compound. pressbooks.publibretexts.org

1,2-Direct Addition: This pathway is favored by "hard," highly reactive, and non-stabilized nucleophiles. The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate, which is then protonated to yield an allylic alcohol. youtube.comwikipedia.org This reaction is often irreversible. masterorganicchemistry.com

The choice of nucleophile is critical in directing the regiochemical outcome of the addition to this compound.

| Nucleophile Type | Examples | HSAB Classification | Predominant Reaction Pathway | Product Type |

|---|---|---|---|---|

| Organocuprates (Gilman Reagents) | (CH₃)₂CuLi | Soft | 1,4-Conjugate Addition | β-Alkylated Ketone |

| Enolates | Malonic esters, β-keto esters | Soft | 1,4-Conjugate Addition (Michael) | 1,5-Dicarbonyl Compound |

| Amines | RNH₂, R₂NH | Soft | 1,4-Conjugate Addition | β-Amino Ketone |

| Thiols | RSH | Soft | 1,4-Conjugate Addition | β-Thioether Ketone |

| Organolithium Reagents | CH₃Li, BuLi | Hard | 1,2-Direct Addition | Allylic Alcohol |

| Grignard Reagents | CH₃MgBr | Hard | 1,2-Direct Addition | Allylic Alcohol |

| Hydride Reagents | LiAlH₄, NaBH₄ | Hard | 1,2-Direct Addition | Allylic Alcohol |

When a nucleophile adds to the β-carbon of this compound, a new stereocenter is formed at this position. If the nucleophile itself is chiral, or if the reaction is conducted in the presence of a chiral catalyst, two diastereomeric products can be formed. rsc.orgnih.gov The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack on the prochiral enone.

Controlling the stereochemical outcome is a significant focus in synthetic chemistry. Asymmetric Michael additions are a powerful tool for achieving high levels of stereocontrol. rsc.org This is typically accomplished by using a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, which complexes with the reactants to create a chiral environment. This environment favors the approach of the nucleophile from one face of the enone over the other, leading to an excess of one enantiomer or diastereomer. nih.gov

For example, the reaction of a nucleophilic glycine (B1666218) equivalent with chiral chalcone-like acceptors has been shown to proceed with very high diastereoselectivity, where the stereochemical outcome is primarily controlled by the chirality of the acceptor. nih.gov This demonstrates that the inherent structure of the reactants can create a "match or mismatch" that directs the stereochemical course of the reaction.

Electrophilic Attack Mechanisms and Regioselectivity on this compound

While the dominant reactivity of α,β-unsaturated ketones is nucleophilic addition, reactions with electrophiles are also possible, though generally less facile. The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic attack compared to a simple alkene. dalalinstitute.com

The potential sites for electrophilic attack are:

Carbonyl Oxygen: The lone pairs on the carbonyl oxygen are basic and can be attacked by electrophiles, most commonly a proton in acidic media. Protonation activates the entire conjugated system, making both the carbonyl carbon and the β-carbon even more electrophilic and susceptible to attack by weak nucleophiles. rsc.orglibretexts.org

C=C Double Bond: Electrophilic addition across the double bond can occur, for example, with halogens (e.g., Br₂). The regioselectivity of this addition is governed by the stability of the intermediate carbocation. Attack of an electrophile (E⁺) on the β-carbon would generate a carbocation at the α-position, which is destabilized by the adjacent electron-withdrawing carbonyl group. Conversely, attack at the α-carbon generates a carbocation at the β-position. This β-carbocation is adjacent to the phenyl ring and can be stabilized by resonance, despite the deactivating inductive effect of the ortho-fluoro substituent. Therefore, electrophilic attack is predicted to occur at the α-carbon, following a Markovnikov-type orientation where the electrophile adds to the less substituted carbon of the double bond (relative to the phenyl group). dalalinstitute.compurechemistry.org

Radical Pathways in this compound Transformations

In addition to ionic mechanisms, this compound can participate in reactions involving radical intermediates. The C=C double bond of the enone system can undergo radical addition. Such reactions are typically initiated by a radical initiator (e.g., AIBN or peroxides) or through photoredox or electrochemical methods. mdpi.com

In a typical radical addition, a radical species (R•) adds to the double bond. The regioselectivity of this addition is influenced by both steric and electronic factors. The radical adds to the least substituted carbon, the β-carbon, to generate a more stable α-carbonyl radical. This intermediate is stabilized by resonance with the adjacent carbonyl group.

Recent advances have shown that radical addition can initiate more complex cascade reactions, leading to the trifunctionalization of alkenes. mdpi.com For a compound like this compound, a hypothetical pathway could involve the initial addition of a radical to the β-carbon, followed by cyclization or group transfer to install additional functional groups, demonstrating the synthetic versatility of radical pathways. mdpi.com

Intramolecular and Intermolecular Effects of Ortho-Fluorine on Reaction Mechanisms

The presence of a fluorine atom at the ortho position of the phenyl ring in this compound introduces a unique combination of electronic and steric effects that significantly influence its reactivity. These effects can manifest through both intramolecular and intermolecular interactions, dictating the course and outcome of various chemical transformations. The high electronegativity, small size, and lone pairs of electrons on the fluorine atom are key to understanding its mechanistic role.

The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. libretexts.orgnih.gov This effect can decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. libretexts.org Simultaneously, the fluorine atom can act as a weak π-donor through resonance (+R), a duality that modulates the electronic character of the molecule. libretexts.orgmasterorganicchemistry.com This dual electronic nature, combined with steric hindrance and the potential for specific intramolecular interactions, makes the ortho-fluorine a critical determinant of the molecule's chemical behavior.

One of the notable intramolecular effects is the potential for hydrogen bonding. Although covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies have shown that intramolecular NH···F and OH···F hydrogen bonds can form, particularly when the geometry of the molecule forces the interacting groups into close proximity. ucla.educaltech.edunih.gov In the context of this compound, while there is no classical hydrogen bond donor within the molecule itself, this potential becomes highly relevant in reactions involving protic solvents or reagents. The fluorine atom can engage in hydrogen bonding with solvent molecules or with functional groups of other reactants, thereby influencing the reaction pathway. For instance, the formation of an intramolecular hydrogen bond in a reaction intermediate can stabilize a particular conformation, directing the stereochemical outcome of the reaction. Research on 2-fluorophenol (B130384) has explored the nature of such intramolecular interactions, suggesting that proximity can induce through-space spin-spin coupling, even in the absence of a formal bond critical point. nih.gov

The steric bulk of the ortho-fluorine, although modest compared to other halogens, can also play a significant role in directing reaction outcomes. libretexts.org It can hinder the approach of bulky reagents to the adjacent positions on the phenyl ring or to the enone moiety, favoring attack at less sterically crowded sites. libretexts.org This steric hindrance can be a determining factor in the regioselectivity of addition reactions to the carbon-carbon double bond or in reactions involving the carbonyl group.

From an intermolecular perspective, the ortho-fluorine can participate in various non-covalent interactions that influence the molecule's aggregation state and its interactions with catalysts or other reactants. The polarized C-F bond can lead to dipole-dipole interactions, affecting the physical properties of the compound. nih.gov

Research on the synthesis of fluorinated chalcones has provided direct evidence of the ortho-fluorine's impact on reactivity. For example, in Claisen-Schmidt condensation reactions to form chalcone derivatives, the solvent choice can dramatically alter the reaction outcome in the presence of multiple fluorine substituents. acgpubs.orgacgpubs.org While mono-fluorinated benzaldehydes (the precursors to compounds like this compound) typically undergo the desired condensation in high yield, the presence of additional fluorine atoms on the ring can promote competing nucleophilic aromatic substitution (SNAr) reactions, especially in protic solvents like methanol. acgpubs.orgacgpubs.org The use of a less nucleophilic solvent like tetrahydrofuran (B95107) (THF) can suppress this side reaction and favor the formation of the chalcone. acgpubs.orgacgpubs.org

Table 1: Effect of Solvent on the Synthesis of Fluorine-Substituted Chalcones

| Starting Benzaldehyde (B42025) | Solvent | Major Product | Reference |

|---|---|---|---|

| Mono-fluoro-substituted | Methanol | Fluorine-substituted chalcone | acgpubs.org, acgpubs.org |

| Di- or Tri-fluoro-substituted | Methanol | Nucleophilic aromatic substitution (SNAr) product | acgpubs.org, acgpubs.org |

| Di- or Tri-fluoro-substituted | THF | Fluorine-substituted chalcone | acgpubs.org, acgpubs.org |

Furthermore, the ortho-fluorine can directly participate in certain reaction mechanisms. In palladium-catalyzed reactions, the coordination of a phosphine (B1218219) ligand containing a fluorinated chalcone moiety to a PdCl₂ center can lead to the activation of the C-F bond at the ortho position, resulting in a cyclization reaction. acs.org This demonstrates that the ortho-fluorine is not merely a passive substituent but can be an active participant in the transformation. The acidity of the C-H bonds ortho to a fluorine substituent is also known to be increased, which can facilitate ortho-directed C-H functionalization reactions. acs.org This electronic effect makes the hydrogen atom at the C3 position of the phenyl ring in this compound potentially more susceptible to deprotonation or metalation.

Advanced Chemical Transformations and Derivatization Strategies Utilizing 4 2 Fluorophenyl but 3 En 2 One

Michael Addition Reactions: Scope, Limitations, and Asymmetric Variants

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In the case of 4-(2-fluorophenyl)but-3-en-2-one (B1310062), the electron-withdrawing nature of the ketone and the fluorophenyl group enhances the electrophilicity of the β-carbon, making it a highly reactive Michael acceptor. researchgate.net

The general mechanism involves the attack of a soft nucleophile, such as an enolate, amine, or thiol, to the β-position of the enone, leading to the formation of a new single bond. masterorganicchemistry.com This reaction is typically thermodynamically controlled and can be catalyzed by both bases and acids. organic-chemistry.orgresearchgate.net

Common nucleophiles (Michael donors) used in conjunction with acceptors like this compound include:

Active methylene (B1212753) compounds (e.g., malonates, nitroalkanes) organic-chemistry.org

Enolates derived from ketones or aldehydes masterorganicchemistry.com

Amines and their derivatives nih.gov

Thiols researchgate.net

The scope of the Michael addition with this compound is broad, allowing for the introduction of a wide array of functional groups, leading to the synthesis of complex molecular architectures. However, limitations can arise from steric hindrance at the β-position or with bulky nucleophiles, which can slow down or prevent the reaction.

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric Michael additions to α,β-unsaturated ketones like this compound provide a direct route to enantiomerically enriched products. This is often achieved through the use of chiral catalysts.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as prolinol ethers, can catalyze the asymmetric Michael addition of aldehydes and ketones to enones. organic-chemistry.org The mechanism often involves the formation of a chiral iminium ion intermediate from the enone or a chiral enamine from the nucleophile, which then directs the stereochemical outcome of the addition. organic-chemistry.org

Cinchona alkaloids and their derivatives are another class of highly effective organocatalysts for asymmetric Michael additions, including aza-Michael additions (addition of amines) and thio-Michael additions (addition of thiols). nih.govnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. nih.gov

The table below summarizes representative examples of asymmetric Michael additions, highlighting the catalyst, nucleophile, and typical stereoselectivities achieved.

| Catalyst Type | Nucleophile | Stereoselectivity (ee/dr) | Reference |

| Chiral Prolinol Ether | Aldehydes | High ee | organic-chemistry.org |

| Cinchona Alkaloid Derivative | Nitroalkanes | High ee | nih.gov |

| Squaramide | 4-Tosylaminobut-2-enoates | Excellent dr and ee | nih.gov |

ee = enantiomeric excess, dr = diastereomeric ratio

The Michael addition product of this compound often contains functional groups that can participate in subsequent intramolecular reactions, leading to the formation of cyclic structures in a single operational step. These tandem or cascade sequences are highly efficient in building molecular complexity. nih.gov

A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgnrochemistry.com In this sequence, the enolate of a ketone adds to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol reaction to furnish a cyclohexenone derivative. wikipedia.orgfiveable.melibretexts.org

Organocatalyzed Michael-Michael cascade reactions have also been developed, where the initial Michael adduct, an enolate, acts as a nucleophile in a second Michael addition. nih.govrutgers.edu These reactions can lead to the formation of highly functionalized carbocycles with excellent stereocontrol. nih.gov

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. libretexts.orglibretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct through a concerted or stepwise mechanism. adichemistry.comutdallas.edu this compound, with its conjugated π-system, can participate in various cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgmasterorganicchemistry.comlibretexts.org In this context, this compound can act as the dienophile due to its activated double bond. The electron-withdrawing ketone group makes the double bond electron-poor, facilitating the reaction with electron-rich dienes. masterorganicchemistry.comorganic-chemistry.org

The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single transition state. libretexts.orglibretexts.org This concerted nature leads to a high degree of stereospecificity. The relative stereochemistry of the substituents on the dienophile is retained in the cycloadduct. libretexts.org

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles, such as this compound, is governed by the electronic properties of the substituents. masterorganicchemistry.com Generally, the "ortho" and "para" isomers are favored over the "meta" isomer. masterorganicchemistry.com

| Diene | Dienophile | Product Type | Reference |

| Electron-rich diene | This compound | Cyclohexene derivative | masterorganicchemistry.comorganic-chemistry.org |

| 1-Substituted diene | This compound | "ortho" (1,2-disubstituted) cyclohexene | masterorganicchemistry.com |

| 2-Substituted diene | This compound | "para" (1,4-disubstituted) cyclohexene | masterorganicchemistry.com |

Besides the Diels-Alder reaction, this compound can potentially undergo other types of cycloadditions. For instance, [2+2] cycloadditions with alkenes can form cyclobutane (B1203170) rings, although these reactions often require photochemical activation. libretexts.orglibretexts.org

The conjugated system can also participate in other pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. adichemistry.comutdallas.edu These include electrocyclic reactions (intramolecular ring-closing or ring-opening) and sigmatropic rearrangements (migration of a σ-bond across a π-system). adichemistry.com The feasibility of these reactions depends on the specific reaction conditions (thermal or photochemical) and the fulfillment of orbital symmetry rules. adichemistry.comutdallas.edu

Tandem cycloaddition reactions, such as a [4+2] followed by a [2+2] cycloaddition, can lead to the rapid construction of complex polycyclic systems. nih.gov

Condensation and Annulation Reactions Employing this compound

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. Annulation reactions are ring-forming reactions. As discussed previously, the Robinson annulation is a prime example of a tandem reaction that begins with a Michael addition and is followed by an intramolecular aldol condensation. wikipedia.orgnrochemistry.commasterorganicchemistry.com

The key intermediate in a Robinson annulation involving this compound would be a 1,5-diketone formed from the Michael addition of an enolate. libretexts.org This intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the carbonyl group of the other, to form a six-membered ring. Subsequent dehydration yields a cyclohexenone derivative. libretexts.orgmasterorganicchemistry.com

The Hauser annulation is another related ring-forming sequence, which involves a Michael addition followed by a Dieckmann condensation (an intramolecular Claisen condensation of a diester to form a β-keto ester). wikipedia.org While the classic Hauser annulation utilizes specific donors, the principle of a Michael addition followed by an intramolecular condensation can be applied more broadly.

Reductions and Oxidations of the Enone Moiety in this compound

The enone functional group in this compound is susceptible to both reduction and oxidation reactions, allowing for selective modification of the molecule's core structure. These transformations can target the carbon-carbon double bond, the carbonyl group, or both, leading to a variety of saturated and functionalized derivatives.

Reductions:

The reduction of α,β-unsaturated ketones can proceed via several pathways, depending on the reagents and reaction conditions employed. The primary reduction products of this compound would be the corresponding saturated ketone, allylic alcohol, or the fully saturated alcohol.

Chemoselective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the alkene in an enone system. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The product of this reaction would be 4-(2-fluorophenyl)butan-2-one. Alternative methods, such as transfer hydrogenation or the use of specific reducing agents like sodium dithionite, can also achieve this transformation.

Chemoselective Reduction of the Carbonyl Group: The carbonyl group can be selectively reduced to a hydroxyl group, yielding the corresponding allylic alcohol, 4-(2-fluorophenyl)but-3-en-2-ol. This is often accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures to avoid competing 1,4-addition (Michael addition) to the double bond.

Complete Reduction of the Enone Moiety: The complete reduction of both the alkene and the carbonyl group results in the formation of the saturated alcohol, 4-(2-fluorophenyl)butan-2-ol. This can be achieved through more forceful reduction conditions, such as using LiAlH₄ at higher temperatures or a combination of reducing agents.

| Transformation | Product | Typical Reagents and Conditions | Notes |

| Selective C=C Reduction | 4-(2-Fluorophenyl)butan-2-one | H₂, Pd/C, Ethanol, rt | Results in the saturated ketone. |

| Selective C=O Reduction | 4-(2-Fluorophenyl)but-3-en-2-ol | NaBH₄, Methanol, 0 °C | Yields the allylic alcohol. |

| Complete Reduction | 4-(2-Fluorophenyl)butan-2-ol | LiAlH₄, THF, reflux | Reduces both the double bond and the carbonyl. |

Oxidations:

The oxidation of the enone moiety in this compound is less common but can be achieved under specific conditions. Oxidative cleavage of the double bond would lead to the formation of smaller carboxylic acid and ketone fragments. Reagents like ozone (O₃) followed by an oxidative workup, or strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions, could effect this transformation.

Alternatively, the allylic methyl group could potentially undergo oxidation to an aldehyde or carboxylic acid, though this would require specific and selective oxidizing agents to avoid reaction at the more reactive double bond and carbonyl functionalities. A related study on the oxidation of 3-penten-2-one (B1195949) initiated by OH-radicals suggests that in atmospheric conditions, the reaction can lead to the formation of acetaldehyde (B116499) and methylglyoxal. copernicus.org This indicates potential pathways for oxidative degradation under specific radical-generating conditions.

| Transformation | Potential Products | Typical Reagents and Conditions | Notes |

| Oxidative Cleavage of C=C | 2-Fluorobenzoic acid and pyruvic acid | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Breaks the butenone chain. |

| Allylic Oxidation | 4-(2-Fluorophenyl)-4-oxobut-2-enal | SeO₂ | A potential, though challenging, transformation. |

Functional Group Interconversions on the Fluorophenyl Ring

The fluorine atom on the phenyl ring of this compound is a key site for functional group interconversion, primarily through nucleophilic aromatic substitution (SNAr).

The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group (in this case, the fluorine atom) is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov The but-3-en-2-one (B6265698) substituent, being an electron-withdrawing group due to the conjugated carbonyl, is positioned ortho to the fluorine atom. This arrangement activates the C-F bond towards nucleophilic attack.

Common nucleophiles that can be employed in SNAr reactions include amines, alkoxides, and thiolates. These reactions typically require elevated temperatures and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reactivity of the halide as a leaving group in SNAr often follows the trend F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions, making the fluoro-substituted compound particularly suitable for this type of transformation. masterorganicchemistry.com

| Nucleophile | Product Scaffold | Potential Reagents and Conditions |

| Primary/Secondary Amine (R₂NH) | 4-(2-(Dialkylamino)phenyl)but-3-en-2-one | R₂NH, K₂CO₃, DMF, 100-150 °C |

| Alkoxide (RO⁻) | 4-(2-Alkoxyphenyl)but-3-en-2-one | ROH, NaH, THF, reflux |

| Thiolate (RS⁻) | 4-(2-(Alkylthio)phenyl)but-3-en-2-one | RSH, K₂CO₃, DMF, 100 °C |

| Hydroxide (OH⁻) | 4-(2-Hydroxyphenyl)but-3-en-2-one | NaOH, H₂O/DMSO, heat |

These SNAr reactions provide a powerful tool for introducing a wide range of functional groups onto the phenyl ring, thereby enabling the synthesis of diverse libraries of compounds from a single starting material.

Multi-Component Reactions for the Formation of Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The enone functionality of this compound makes it an excellent substrate for several well-known MCRs, leading to the rapid construction of diverse heterocyclic scaffolds.

Hantzsch Pyridine (B92270) Synthesis:

The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org A variation of this reaction can utilize an α,β-unsaturated ketone in place of the aldehyde and one of the β-ketoesters. In this context, this compound can react with a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen donor to produce highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. acs.orgchemtube3d.com

Biginelli Reaction Analogs:

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While the classical reaction uses an aldehyde, chalcones (which are structurally related to this compound) are known to participate in Biginelli-type reactions. The reaction of this compound with a β-dicarbonyl compound and urea/thiourea could potentially lead to the formation of complex pyrimidine-containing heterocycles. frontiersin.orgnih.gov

Other Multi-Component Reactions:

The reactivity of the enone system opens up possibilities for other MCRs. For instance, a study on the reaction of 4-phenylbut-3-en-2-one (the non-fluorinated analog) with cyanoacetamide demonstrated the formation of substituted pyridin-2(1H)-ones. rsc.org Applying this to the fluorinated derivative would likely yield 3-cyano-4-(2-fluorophenyl)-6-methylpyridin-2(1H)-one. These reactions showcase the potential of this compound as a versatile C4-synthon in the construction of complex molecular architectures.

| Reaction Name | Reactants | Product Scaffold |

| Hantzsch Pyridine Synthesis | This compound, Ethyl acetoacetate, Ammonium acetate | Substituted Pyridine |

| Biginelli-type Reaction | This compound, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone derivative |

| Pyridinone Synthesis | This compound, Cyanoacetamide, Piperidine (catalyst) | Substituted Pyridin-2(1H)-one |

The ability to engage in these diverse MCRs underscores the synthetic utility of this compound as a key starting material for generating molecular complexity in a rapid and efficient manner.

Role of 4 2 Fluorophenyl but 3 En 2 One As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactive keto-ethylenic core (–CO–CH=CH–) of 4-(2-Fluorophenyl)but-3-en-2-one (B1310062) makes it an ideal starting material for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. acs.org Its ability to react with binucleophilic reagents leads to the formation of five- and six-membered rings, which are prevalent in many pharmaceutically important compounds.

Key examples include the synthesis of pyrazoles and isoxazolines. The reaction of fluorinated chalcones with hydrazine (B178648) derivatives readily yields pyrazoline intermediates, which can be subsequently oxidized to the corresponding aromatic pyrazoles. researchgate.net Similarly, condensation with hydroxylamine (B1172632) hydrochloride in the presence of an acid catalyst like glacial acetic acid produces isoxazoline (B3343090) derivatives. rasayanjournal.co.in These reactions capitalize on the 1,3-dielectrophilic nature of the chalcone (B49325) backbone. For instance, the initial nucleophilic attack of a hydrazine or hydroxylamine nitrogen atom on the β-carbon (Michael addition) is followed by intramolecular condensation with the carbonyl group, leading to the heterocyclic ring. rasayanjournal.co.in

While direct synthesis of pyrano[2,3-c]pyrazol-4(2H)-ones from a related (E)-3-(4-fluorophenyl)prop-2-en-1-one derivative resulted in only trace amounts of the desired product, it highlights the exploration of this chalcone scaffold in more complex fused-ring systems. nih.gov

| Starting Material Class | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Fluorinated Chalcone | Hydrazine Hydrate | Ethanol, Acetic Acid (cat.), Reflux | Pyrazolines/Pyrazoles | researchgate.net |

| Fluorinated Chalcone | Hydroxylamine Hydrochloride | Glacial Acetic Acid, Reflux | Isoxazolines | rasayanjournal.co.in |

| (E)-3-(4-fluorophenyl)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Alkaline Hydrogen Peroxide (AFO Reaction) | - | Pyrano[2,3-c]pyrazol-4(2H)-ones (Trace) | nih.gov |

Application in Chiral Pool Synthesis Strategies

While this compound is itself an achiral molecule, it serves as a valuable prochiral substrate for generating new, enantiomerically enriched building blocks. Asymmetric synthesis strategies can transform this simple precursor into complex chiral molecules, effectively creating new entrants for the chiral pool. A chiral pool is a collection of abundant, enantiopure compounds from nature that are used as starting materials. mdpi.com In this context, the chalcone is not from the pool but is a gateway to it.

Two primary strategies can be envisioned for introducing chirality:

Asymmetric Reduction: The ketone and the carbon-carbon double bond are both reducible sites where chirality can be induced. Biocatalytic methods, using enzymes like ketoreductases from organisms such as Rhodotorula mucilaginosa, have proven effective for the asymmetric reduction of various ketones to chiral alcohols. mdpi.com Similarly, specialized enzymes can perform asymmetric reduction of unactivated C=C bonds. nih.gov Non-enzymatic methods using chiral catalysts, such as those based on boron for the reduction of related ynones, also achieve high enantioselectivity and could be adapted for this substrate. chemrxiv.org

Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be temporarily attached to a related precursor to direct the stereochemical outcome of a subsequent reaction. For example, chiral auxiliaries like camphorsultam are effective in directing stereoselective Michael additions. wikipedia.org Alternatively, a precursor acid to the chalcone could be coupled to a pseudoephedrine auxiliary, which directs the stereoselective alkylation at the α-position before the chalcone is formed. wikipedia.org This approach allows for the construction of specific stereocenters with high diastereoselectivity.

| Strategy | Transformation | Potential Chiral Product | Relevant Precedent |

|---|---|---|---|

| Asymmetric Reduction (Catalytic) | Reduction of C=O bond | (R)- or (S)-4-(2-Fluorophenyl)but-3-en-2-ol | mdpi.comchemrxiv.org |

| Asymmetric Reduction (Catalytic) | Reduction of C=C bond | (R)- or (S)-4-(2-Fluorophenyl)butan-2-one | nih.gov |

| Chiral Auxiliary | Conjugate (Michael) Addition | Chiral 1,5-dicarbonyl compound | wikipedia.org |

Construction of Polyketide-like and Related Carbon Skeletons

Polyketides are a large class of natural products characterized by a repeating β-hydroxycarbonyl motif, assembled in nature by polyketide synthases. syr.edu The synthesis of polyketide-like structures in the laboratory often relies on iterative aldol (B89426) reactions or conjugate additions. The carbon backbone of this compound (a C6-C4 unit) can serve as a foundational element for building more elaborate, polyketide-like chains.

A key strategy involves the Michael addition of a nucleophile to the β-position of the enone. rsc.orgnih.gov For example, the conjugate addition of a stabilized enolate, such as that derived from diethyl malonate, would extend the carbon chain and install a 1,5-dicarbonyl relationship. This new intermediate is primed for further transformations. The newly introduced ester groups can be selectively reduced, hydrolyzed, or used in subsequent aldol or Claisen condensations to build up the characteristic oxygenation pattern of polyketides. This approach allows for the controlled, stepwise construction of complex carbon skeletons that mimic those found in nature, with the added feature of a fluorinated aromatic terminus.

Application in Natural Product Synthesis

Chalcones are well-established biosynthetic intermediates for the vast family of flavonoids and isoflavonoids in plants. acs.org This natural precedent underscores the potential of this compound as a key building block for the laboratory synthesis of natural product analogues. The incorporation of fluorine into natural product scaffolds is a proven strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. researchgate.netnih.govrsc.org

Therefore, this compound is an ideal precursor for creating fluorinated versions of flavonoids. A common synthetic route involves an oxidative cyclization of the chalcone to form the characteristic flavone (B191248) or flavonol core. Furthermore, its versatile reactivity allows it to be a starting point for synthesizing analogues of other natural product classes. Research has demonstrated the synthesis of natural bromophenols starting from related 4-phenylbutenone derivatives, indicating the utility of this scaffold in accessing substituted aromatic natural products.

Development of Advanced Organic Materials Precursors

The unique combination of a fluorinated aromatic ring and a polymerizable α,β-unsaturated system makes this compound a promising precursor for advanced organic materials. The introduction of fluorine into organic molecules is known to impart desirable properties such as high thermal stability, chemical resistance, and modified electronic characteristics. rasayanjournal.co.inacs.org

The vinyl group of the chalcone can participate in addition polymerization reactions, leading to polymers with a fluorophenyl pendant group. Such polymers could exhibit unique optical or physical properties. Additionally, the conjugated π-system of the chalcone core is a feature often found in organic chromophores. Further chemical modification could transform this building block into dyes, nonlinear optical (NLO) materials, or components for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorine atom can tune the electronic energy levels of the molecule, which is a critical aspect in the design of functional organic materials.

Spectroscopic and Computational Research on 4 2 Fluorophenyl but 3 En 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 4-(2-Fluorophenyl)but-3-en-2-one (B1310062), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a comprehensive picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-fluorophenyl group will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their chemical shifts and multiplicities influenced by the electron-withdrawing fluorine atom and their positions relative to each other. The vinyl protons of the but-3-en-2-one (B6265698) moiety will also resonate in the downfield region, likely between 6.5 and 7.5 ppm, showing characteristic coupling constants for cis or trans configuration across the double bond. The methyl protons of the acetyl group will appear as a singlet in the upfield region, generally around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information about the carbon framework. hw.ac.uk The carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field, typically in the range of 190-200 ppm. libretexts.org The sp² hybridized carbons of the aromatic ring and the vinyl group will resonate between 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. udel.edu The methyl carbon will be found at the highest field, usually between 20 and 30 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~2.3 | ~28 |

| C2 (C=O) | - | ~198 |

| C3 (CH) | ~6.7 (d, J ≈ 16 Hz) | ~125 |

| C4 (CH) | ~7.6 (d, J ≈ 16 Hz) | ~142 |

| C1' (C-F) | - | ~161 (d, ¹JCF ≈ 250 Hz) |

| C2' (CH) | ~7.1-7.2 (m) | ~116 (d, ²JCF ≈ 22 Hz) |

| C3' (CH) | ~7.3-7.4 (m) | ~131 (d, ³JCF ≈ 8 Hz) |

| C4' (CH) | ~7.1-7.2 (m) | ~124 (d, ⁴JCF ≈ 3 Hz) |

| C5' (CH) | ~7.5-7.6 (m) | ~129 |

| C6' (C) | - | ~125 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and coupling constants observed in analogous compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. scielo.org.zanih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. scielo.org.zanih.gov The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides. The precise chemical shift will be influenced by the electronic environment created by the but-3-en-2-one substituent. Furthermore, the ¹⁹F NMR spectrum will exhibit couplings to the neighboring aromatic protons, providing additional structural information. scielo.org.zanih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. udel.edursc.org For this compound, COSY would show correlations between the vinyl protons and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. udel.edursc.org This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. udel.edursc.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the carbon attached to the fluorine) and for confirming the connectivity between the phenyl ring and the butenone side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring and the enone system.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uantwerpen.be The spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

The IR and Raman spectra of this compound will be dominated by several key vibrations. The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the ketone, typically appearing around 1670-1690 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring will appear in the 1500-1650 cm⁻¹ region. The C-F stretching vibration will give rise to a strong band in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinyl groups are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

Raman spectroscopy will also show these vibrations, but with different relative intensities. Notably, the C=C stretching vibrations are often stronger in the Raman spectrum compared to the C=O stretch. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies and aid in the assignment of the experimental bands. scielo.org.zauantwerpen.be

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Vinyl C-H Stretch | 3050-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=O Stretch (Ketone) | 1690-1670 |

| C=C Stretch (Vinyl & Aromatic) | 1650-1500 |

| C-F Stretch | 1300-1100 |

| C-H Bending | 1450-700 |

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. hw.ac.uk

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion will likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which would involve the loss of the methyl group (•CH₃) or the 2-fluorophenylvinyl group. Another prominent fragmentation pathway would be the cleavage of the bond between the phenyl ring and the butenone side chain. The loss of a fluorine atom or a CO molecule are also possible fragmentation routes. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. nih.gov

Table 3: Predicted Fragmentation Ions for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [M]⁺ | [C₁₀H₉FO]⁺ |

| [M - CH₃]⁺ | [C₉H₆FO]⁺ |

| [M - CO]⁺ | [C₉H₉F]⁺ |

| [C₇H₄F]⁺ | [Fluorotropylium ion] |

| [C₆H₅F]⁺ | [Fluorophenyl cation] |

| [CH₃CO]⁺ | [Acetyl cation] |

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. niscpr.res.in The UV-Vis spectrum of this compound is expected to show strong absorption bands due to the presence of a conjugated system, which acts as a chromophore.

The molecule contains a phenyl ring conjugated with an α,β-unsaturated ketone. This extended π-system will give rise to intense π → π* transitions, likely in the range of 250-350 nm. The weaker n → π* transition of the carbonyl group is also expected, typically at longer wavelengths (around 300-400 nm) but with a much lower intensity. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. niscpr.res.in Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic transitions and to help interpret the experimental UV-Vis spectrum. scielo.org.za

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max Range (nm) |

| π → π | 250 - 350 |

| n → π | 300 - 400 |

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to investigate the electronic structure and properties of molecules. These in silico methods can predict a wide range of characteristics, from stable conformations to spectroscopic behavior and chemical reactivity, complementing and guiding experimental work. Despite its synthesis being noted in patent literature, dedicated computational studies focusing on this compound are not extensively available in peer-reviewed journals. google.com The following sections describe the types of computational analyses that are applied to molecules of this class.

Conformational analysis using DFT would identify the most stable three-dimensional shapes of the this compound molecule. The compound possesses rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the butenone moiety and the bond adjacent to the carbonyl group.

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to predict and explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, an α,β-unsaturated ketone, the HOMO is expected to be distributed over the entire π-conjugated system. The LUMO would also be delocalized across this system, with significant coefficients on the carbonyl carbon and the β-carbon. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis would predict that the molecule is susceptible to both nucleophilic and electrophilic attacks. Nucleophiles would preferentially attack the regions with the largest LUMO coefficients (the β-carbon in conjugate addition or the carbonyl carbon in direct addition), while electrophiles would target the areas with the highest HOMO density.

Table of Predicted FMO Properties (Illustrative)

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Note: These values are illustrative and not from a specific calculation on the target molecule.

Computational chemistry allows for the detailed modeling of chemical reaction pathways. For this compound, a key reaction would be the Michael (conjugate) addition of a nucleophile to the carbon-carbon double bond. DFT calculations can map the entire energy profile of such a reaction.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (the enone and a nucleophile) and the final product.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and its structure provides crucial information about the bond-forming and bond-breaking processes.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (Ea). This value is directly related to the reaction rate.